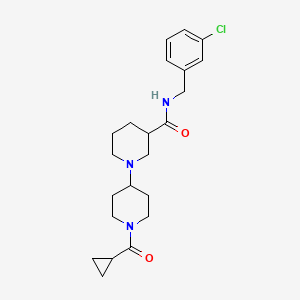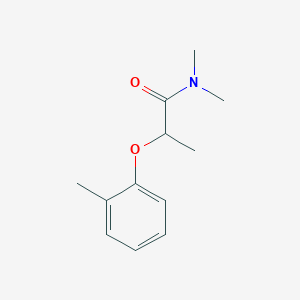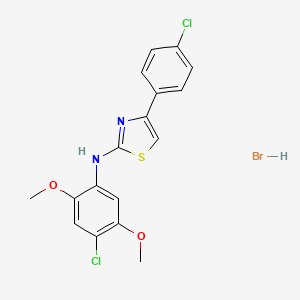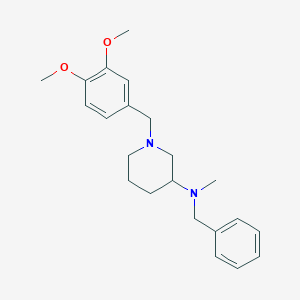![molecular formula C18H17ClN4O B6025723 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6025723.png)
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which have been extensively studied for their biological activities.
Mécanisme D'action
The mechanism of action of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one involves the inhibition of various signaling pathways involved in cancer cell proliferation. It has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer cells. Additionally, it has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in various inflammatory diseases. Additionally, it has been found to increase the levels of anti-oxidant enzymes such as SOD and catalase, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments include its potent anti-cancer activity and its ability to inhibit various signaling pathways involved in cancer cell proliferation. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one. One possible direction is to investigate its potential as a therapeutic agent for various inflammatory diseases. Another direction is to study its potential as a sensitizer for chemotherapy, which could enhance the efficacy of existing cancer treatments. Additionally, further research is needed to optimize the synthesis of this compound and to develop more efficient methods for its delivery.
Méthodes De Synthèse
The synthesis of 5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclopentylamine, followed by cyclization with 2-aminopyridine. The resulting compound is then reduced to obtain the final product.
Applications De Recherche Scientifique
5-(2-chlorophenyl)-2-(cyclopentylamino)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-cancer activity by inhibiting the proliferation of cancer cells. Additionally, it has been shown to possess anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
5-(2-chlorophenyl)-2-(cyclopentylamino)-3H-pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-14-8-4-3-7-12(14)13-9-10-20-16-15(13)17(24)23-18(22-16)21-11-5-1-2-6-11/h3-4,7-11H,1-2,5-6H2,(H2,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLAVKYEBAWDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-{[(6-oxo-1,6-dihydro-3,4'-bipyridin-5-yl)amino]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B6025649.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(4-pyridinyl)quinoline](/img/structure/B6025659.png)


![N-(5-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6025667.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-phenyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6025681.png)
![4-[1-({5-[(2-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B6025687.png)

![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6025708.png)
![5-(4-ethoxybenzylidene)-2-[(3-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6025714.png)

![7-(difluoromethyl)-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6025736.png)

